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Compound of Interest

Compound Name: Seganserin

Cat. No.: B1221800 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Seganserin is a non-selective 5-hydroxytryptamine (5-HT) 2A and 2C receptor antagonist. This

document provides a comprehensive overview of its molecular structure, chemical identifiers,

and physicochemical properties. It also details its pharmacological profile, including available

binding affinity data, and outlines the canonical signaling pathway it modulates. This guide is

intended to serve as a technical resource for researchers and professionals engaged in drug

discovery and development.

Molecular Structure and Chemical Identity
Seganserin, a derivative of pyrido[1,2-a]pyrimidin-4-one, possesses a distinct molecular

architecture that dictates its interaction with serotonin receptors.

Table 1: Chemical Identification of Seganserin
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Identifier Value

IUPAC Name

3-{2-[4-(4,4-

Difluorobenzhydrylidene)piperidino]ethyl}-2-

methylpyrido[1,2-a]pyrimidin-4-one

CAS Number 87729-89-3

Molecular Formula C29H27F2N3O

Molecular Weight 471.54 g/mol

SMILES String
O=C1C(=C(N=C2C=CC=CN21)C)CCN3CCC(=

C(C4=CC=C(F)C=C4)C5=CC=C(F)C=C5)CC3

Physicochemical Properties
The physicochemical characteristics of a compound are critical determinants of its

pharmacokinetic and pharmacodynamic behavior. While comprehensive experimental data for

Seganserin is not widely published, the following table summarizes available information.

Table 2: Physicochemical Properties of Seganserin

Property Value Notes

pKa Data not available

The piperidine nitrogen is

predicted to be the most basic

site.

logP Data not available
Expected to be lipophilic due

to its chemical structure.

Aqueous Solubility Data not available

Likely to have low aqueous

solubility based on its

structure.

Melting Point Data not available

Pharmacology
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Seganserin functions as a potent antagonist at serotonin 5-HT2 receptors, with activity at both

the 5-HT2A and 5-HT2C subtypes. This non-selective antagonism is the basis of its observed

pharmacological effects.

Receptor Binding Affinity
Quantitative data on the binding affinity of Seganserin for various receptors is limited in

publicly accessible literature. It is characterized as a non-selective 5-HT2A/2C receptor

antagonist[1].

Pharmacological Effects
Studies have indicated that Seganserin can influence sleep architecture. As a 5-HT2

antagonist, it has been shown to increase slow-wave sleep (SWS)[1][2][3].

Signaling Pathways
As an antagonist of the 5-HT2A receptor, Seganserin blocks the downstream signaling

cascade typically initiated by serotonin binding. The 5-HT2A receptor is a G protein-coupled

receptor (GPCR) that primarily couples through the Gq/11 signaling pathway[4].
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5-HT2A Receptor Signaling Pathway Antagonized by Seganserin.

Upon activation by serotonin, the 5-HT2A receptor activates Gq protein, which in turn

stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate

(PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of

intracellular calcium, while DAG activates protein kinase C (PKC). These events lead to various
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cellular responses. Seganserin, by blocking the initial binding of serotonin to the receptor,

inhibits this entire downstream cascade.

Experimental Protocols
Detailed experimental protocols for the characterization of Seganserin are not readily available

in the public domain. However, standard methodologies for evaluating compounds targeting

serotonin receptors would be employed.

Receptor Binding Assays
A generalized protocol for a competitive radioligand binding assay to determine the affinity of a

compound like Seganserin for the 5-HT2A receptor is outlined below.
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Workflow for a competitive radioligand binding assay.

Methodology:

Preparation of Reagents: Cell membranes expressing the target receptor (e.g., 5-HT2A) are

prepared. A radiolabeled ligand with known affinity for the receptor (e.g., [3H]ketanserin) is

used. Seganserin is prepared in a range of concentrations.
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Incubation: The cell membranes, radioligand, and varying concentrations of Seganserin are

incubated together to allow for competitive binding to reach equilibrium.

Separation: The bound and free radioligand are separated, typically by rapid filtration through

glass fiber filters.

Quantification: The amount of radioactivity trapped on the filters, corresponding to the bound

radioligand, is measured using a scintillation counter.

Data Analysis: The concentration of Seganserin that inhibits 50% of the specific binding of

the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the

Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Functional Assays
To determine the functional effect of Seganserin (i.e., antagonism), a cellular assay measuring

the downstream consequences of receptor activation would be employed. A common method is

to measure the accumulation of inositol phosphates (IPs) following agonist stimulation.
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Workflow for an inositol phosphate accumulation functional assay.

Methodology:

Cell Culture: Cells stably or transiently expressing the 5-HT2A receptor are cultured.

Pre-incubation: The cells are pre-incubated with varying concentrations of Seganserin.
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Agonist Stimulation: A known concentration of a 5-HT2A receptor agonist (e.g., serotonin) is

added to stimulate the cells.

Measurement: After a specific incubation period, the reaction is stopped, and the cells are

lysed. The amount of accumulated inositol phosphates is then quantified, often using a

commercially available assay kit.

Data Analysis: The ability of Seganserin to inhibit the agonist-induced IP accumulation is

measured. The data is used to generate a dose-response curve and calculate the pA2 value,

which represents the negative logarithm of the molar concentration of the antagonist that

produces a two-fold shift to the right in an agonist's dose-response curve, providing a

measure of antagonist potency.

Conclusion
Seganserin is a well-defined chemical entity with potent 5-HT2 receptor antagonist activity.

This technical guide provides a foundational understanding of its molecular and chemical

properties. Further research to fully elucidate its physicochemical characteristics and a more

detailed pharmacological profile, including comprehensive binding affinity data, would be

beneficial for its continued evaluation and potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Seganserin: A Technical Guide to its Molecular
Structure and Chemical Properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1221800#molecular-structure-and-chemical-
properties-of-seganserin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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